Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate

Lipophilicity Physicochemical profiling Medicinal chemistry

tert-Butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate (CAS 1438858-75-3) is a N-Boc-protected 3-substituted azetidine derivative featuring a quaternary stereocenter at C3 bearing both a hydroxyl and a cyclopropyl group. With a molecular weight of 213.27 g/mol (C₁₁H₁₉NO₃) and a purity specification of ≥95% , this compound serves as a conformationally constrained building block for medicinal chemistry applications requiring metabolically stable, sp³-rich scaffolds.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 1438858-75-3
Cat. No. B1455868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate
CAS1438858-75-3
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(C2CC2)O
InChIInChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-11(14,7-12)8-4-5-8/h8,14H,4-7H2,1-3H3
InChIKeyBEQDEDUMJIZSHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-Cyclopropyl-3-Hydroxyazetidine-1-Carboxylate (CAS 1438858-75-3): A Structurally Differentiated Azetidine Building Block for Medicinal Chemistry Procurement


tert-Butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate (CAS 1438858-75-3) is a N-Boc-protected 3-substituted azetidine derivative featuring a quaternary stereocenter at C3 bearing both a hydroxyl and a cyclopropyl group [1]. With a molecular weight of 213.27 g/mol (C₁₁H₁₉NO₃) and a purity specification of ≥95% , this compound serves as a conformationally constrained building block for medicinal chemistry applications requiring metabolically stable, sp³-rich scaffolds. The compound is commercially available from multiple vendors with reported lead times and pricing information .

Why Substituting tert-Butyl 3-Cyclopropyl-3-Hydroxyazetidine-1-Carboxylate with Non-Cyclopropyl Analogs Alters Physicochemical Profile and Procurement Viability


Direct substitution of the C3 cyclopropyl moiety in tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate with hydrogen, methyl, or phenyl groups yields compounds with markedly different physicochemical properties (LogP, TPSA) and commercial availability (pricing, lead times), which directly impact their suitability as building blocks in drug discovery programs . As demonstrated in the quantitative evidence below, the cyclopropyl group imparts a unique balance of lipophilicity and polar surface area that cannot be recapitulated by simple alkyl or aryl replacements, thereby precluding generic interchange without altering downstream synthetic and biological outcomes.

Quantitative Comparative Evidence: How tert-Butyl 3-Cyclopropyl-3-Hydroxyazetidine-1-Carboxylate Differentiates from Closest Analogs


LogP Differentiation: Cyclopropyl vs. Hydrogen, Methyl, and Phenyl C3 Substitution

The cyclopropyl-substituted target compound exhibits a calculated LogP of 1.3782 , which is approximately 0.84 to 1.38 units higher than the unsubstituted (hydrogen) analog (LogP ≈ 0.536) [1], 0.45 units higher than the methyl analog (LogP = 0.926) [2], and significantly lower (by ~1.9-2.7 units) than the phenyl analog (estimated LogP 3.3-4.0) . This places the cyclopropyl derivative in an optimal intermediate lipophilicity range for balanced membrane permeability and solubility, as defined by common medicinal chemistry guidelines (LogP 1-3).

Lipophilicity Physicochemical profiling Medicinal chemistry

Topological Polar Surface Area (TPSA) Comparison: Cyclopropyl Impact on Polarity

The target compound possesses a topological polar surface area (TPSA) of 49.77 Ų , which is identical to both the unsubstituted (hydrogen) analog (TPSA = 49.77 Ų) and the methyl-substituted analog (TPSA = 49.77 Ų) [1]. This consistency demonstrates that C3 substitution with small aliphatic groups (cyclopropyl, methyl) does not alter the overall polar surface area relative to the hydrogen analog, thereby preserving favorable permeability characteristics. In contrast, the phenyl analog exhibits a substantially larger TPSA (~66-75 Ų estimated) , which could negatively impact membrane diffusion.

TPSA Polarity Membrane permeability

Procurement and Cost Efficiency: Comparative Pricing Analysis per Gram

Commercial pricing data reveals that tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate is available at approximately £45.00 per gram (USD ~$57) from a major vendor , which is significantly more cost-effective than the phenyl-substituted analog (tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate), which is priced at approximately $300 per gram . The methyl analog is comparably priced to the target compound (e.g., ~$68 per gram) . However, given the superior physicochemical profile of the cyclopropyl derivative (intermediate LogP with low TPSA), it offers a more attractive cost-to-property ratio for lead optimization campaigns requiring balanced ADME properties.

Procurement Cost analysis Commercial availability

Conformational Constraint and Metabolic Stability: Class-Level Inference from Cyclopropyl Azetidines

While direct comparative metabolic stability data for this specific compound is not publicly available, class-level inference from structurally related 3-cyclopropyl-3-hydroxyazetidine derivatives indicates that the cyclopropyl group confers enhanced metabolic stability relative to non-cyclopropyl analogs. For instance, in a related series of azetidine-based autotaxin (ATX) inhibitors, the incorporation of a 3-cyclopropyl-3-hydroxyazetidine moiety resulted in potent allosteric modulation (IC₅₀ = 81 nM) [1]. More broadly, the introduction of cyclopropyl groups into drug candidates has been demonstrated to improve metabolic stability by limiting oxidative metabolism and increasing conformational rigidity, which often translates to enhanced binding affinity and reduced plasma clearance .

Conformational constraint Metabolic stability Cyclopropyl effect

Optimal Procurement and Research Applications for tert-Butyl 3-Cyclopropyl-3-Hydroxyazetidine-1-Carboxylate Based on Quantitative Evidence


Lead Optimization for CNS-Targeted Kinase or Protease Inhibitors

The balanced LogP (1.38) and low TPSA (49.77 Ų) of this azetidine building block position it as an ideal sp³-rich scaffold for CNS drug discovery programs [1]. When incorporated into a larger inhibitor framework, the cyclopropyl group is expected to provide conformational constraint and metabolic stability , while the Boc-protected nitrogen and free hydroxyl group offer orthogonal handles for further functionalization. Prioritize this compound over the phenyl analog (LogP >3) to avoid solubility issues and over the hydrogen analog (LogP <0.6) to ensure adequate passive permeability.

Cost-Effective Synthesis of Diverse Azetidine-Containing Compound Libraries

Given its favorable price point (~$57/g) relative to the phenyl analog (~$300/g) , this cyclopropyl azetidine is economically advantageous for parallel synthesis and library production. The availability of multiple suppliers with stock on hand (e.g., Fluorochem: 5+ units of 1g, 4 units of 5g) ensures reliable supply for high-throughput chemistry efforts, enabling rapid exploration of SAR around the cyclopropyl moiety.

Probing the 'Cyclopropyl Effect' in Structure-Activity Relationship Studies

Researchers aiming to systematically evaluate the impact of C3 substitution on biological activity can directly compare this cyclopropyl derivative with its hydrogen, methyl, and phenyl analogs [2]. The distinct physicochemical signatures (LogP, TPSA) and differential pricing allow for rational selection of building blocks to probe contributions of steric bulk, lipophilicity, and conformational constraint to target engagement. This comparative approach is enabled by the commercial availability and characterization of all analogs.

Preparation of 3-Cyclopropyl-3-Azetidinol Scaffolds via Boc Deprotection

The N-Boc protecting group can be readily removed under acidic conditions (e.g., TFA or HCl) to generate the free secondary amine, 3-cyclopropylazetidin-3-ol . This transformation provides a versatile intermediate for subsequent N-alkylation, acylation, or reductive amination reactions, enabling diversification of the azetidine core for medicinal chemistry applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.